molecular formula C11H13NO2 B2580955 2-Dimethyl-4-chromanone oxime CAS No. 24700-17-2

2-Dimethyl-4-chromanone oxime

Cat. No.: B2580955
CAS No.: 24700-17-2
M. Wt: 191.23
InChI Key: GDPBZFJOCVCFBX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Dimethyl-4-chromanone oxime typically involves the reaction of 2-Dimethyl-4-chromanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

2-Dimethyl-4-chromanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: Reduction of the oxime group can yield amine derivatives.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Dimethyl-4-chromanone oxime has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Dimethyl-4-chromanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chromanone scaffold provides additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

2-Dimethyl-4-chromanone oxime can be compared with other chromanone derivatives, such as:

    2-Methyl-4-chromanone oxime: Similar structure but with one less methyl group, leading to different chemical and biological properties.

    4-Chromanone oxime: Lacks the dimethyl substitution, resulting in distinct reactivity and applications.

    2,2-Dimethyl-4-chromanone: Without the oxime group, it exhibits different chemical behavior and uses. The uniqueness of this compound lies in its combination of the chromanone scaffold and the oxime functional group, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

(NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPBZFJOCVCFBX-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)C2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N/O)/C2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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